Boc-His-OH Boc-His-OH 2-[(Tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid is a histidine derivative.
Brand Name: Vulcanchem
CAS No.: 17791-52-5
VCID: VC21539125
InChI: InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol

Boc-His-OH

CAS No.: 17791-52-5

VCID: VC21539125

Molecular Formula: C11H17N3O4

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Boc-His-OH - 17791-52-5

Description

Boc-His-OH, or tert-butyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound has a molecular formula of C11H17N3O4 and a molecular weight of 255.270 g/mol .

Synthesis and Applications

Boc-His-OH is used extensively in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group of histidine, preventing it from participating in unwanted reactions during the synthesis process. Once the peptide is synthesized, the Boc group can be easily removed under acidic conditions, such as using hydrochloric acid .

Synthesis Example

In a study on the synthesis of peptides, Boc-His-OH was used as a starting material. The Boc group was removed using 3 N HCl, followed by the addition of other amino acids to form dipeptides and tripeptides. These peptides were evaluated for their antimicrobial properties .

Research Findings

Recent research has explored the use of Boc-His-OH in various biochemical reactions. For instance, it has been used as a substrate in esterification reactions catalyzed by enzymes like papain (PAP) and its imprinted materials (PCIMPs). The kinetic parameters of these reactions were determined using the Michaelis-Menten equation, showing enhanced catalytic activity with PCIMPs .

Data Table: Kinetic Parameters of PAP and PAP/PCIMPs

Enzyme/PCIMPsSubstrate Concentration (M)Yield (%)Time (h)
PAP0.06 - 0.120.648
PAP/PCIMPs 65-790.06 - 0.18924
PAP/PCIMPs 66-790.06 - 0.179.224
PAP/PCIMPs 65-780.06 - 0.17724
CAS No. 17791-52-5
Product Name Boc-His-OH
Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
IUPAC Name 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
Standard InChIKey AYMLQYFMYHISQO-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Synonyms Boc-His-OH;17791-52-5;N-Boc-L-Histidine;Boc-L-Histidine;Nalpha-(tert-Butoxycarbonyl)-L-histidine;Nalpha-boc-L-histidine;n|A-boc-l-histidine;tert-Butyloxycarbonyl-L-histidine;AYMLQYFMYHISQO-QMMMGPOBSA-N;N-(tert-Butoxycarbonyl)-L-histidine;ST058120;(S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(1H-IMIDAZOL-4-YL)PROPANOICACID;N-alpha-t-Boc-L-histidine;PubChem14952;L-Histidine,N-[(1,1-dimethylethoxy)carbonyl]-;AC1L3DDF;AC1Q1MSA;AC1Q5XNN;BOC-L-HIS-OH;N.alpha.-boc-L-histidine;BOC-L-HISTIDINE-OH;N-t-butoxycarbonylhistidine;(L)-BOC-L-His-OH;N-A-BOC-L-HISTIDINE;KSC494I5L
PubChem Compound 333506
Last Modified Aug 15 2023

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255.2697 g/mol